molecular formula C13H13BrN2O2S B345194 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide CAS No. 898654-26-7

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B345194
CAS RN: 898654-26-7
M. Wt: 341.23g/mol
InChI Key: CQVMUCAMSHTHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators, which are known to play a crucial role in various physiological processes.

Mechanism of Action

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide 41-2272 works by binding to the heme group of sGC, leading to the production of cGMP. This, in turn, activates protein kinase G (PKG), which leads to the phosphorylation of various proteins involved in smooth muscle relaxation and vasodilation. This compound 41-2272 has also been shown to inhibit phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, reduction in pulmonary arterial pressure, and improvement in cardiac function. It has also been shown to have anti-inflammatory effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide 41-2272 is its specificity towards sGC, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, one of the limitations of using this compound 41-2272 in lab experiments is its low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the use of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide 41-2272 in scientific research. One potential application is in the treatment of pulmonary hypertension, where it has shown promising results in preclinical studies. This compound 41-2272 could also be used in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of this compound 41-2272 and its potential for use in clinical settings.
Conclusion
This compound 41-2272 is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its ability to stimulate sGC and increase cGMP production makes it a valuable tool for studying various physiological processes. While there are still limitations to its use in lab experiments, further research is needed to fully understand its potential for clinical use.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide 41-2272 involves the reaction between 4-bromo-2,5-dimethylpyridine-3-amine and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain pure this compound 41-2272.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to stimulate sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating vascular tone and smooth muscle relaxation.

properties

IUPAC Name

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-7-13(10(2)6-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMUCAMSHTHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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